molecular formula C14H20ClNO B6047422 [4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride

[4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride

Cat. No. B6047422
M. Wt: 253.77 g/mol
InChI Key: IYYVJILIIIWHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride, also known as Compound A, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of [4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride A is not fully understood, but it is believed to involve the modulation of various signaling pathways. In neuroscience, [4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride A has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. In cancer research, [4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride A has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Inflammation research has also shown that [4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride A inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
[4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride A has been shown to have various biochemical and physiological effects in different fields of research. In neuroscience, [4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride A has been shown to protect against oxidative stress, reduce inflammation, and improve cognitive function. In cancer research, [4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride A has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth. Inflammation research has also shown that [4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride A has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

[4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride A has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, [4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride A also has limitations, including its relatively high cost and limited availability.

Future Directions

There are several future directions for the research of [4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride A. In neuroscience, further studies are needed to fully understand the neuroprotective effects of [4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride A and its potential therapeutic applications in neurodegenerative diseases. In cancer research, further studies are needed to investigate the potential of [4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride A as a novel anticancer agent and its mechanism of action. Inflammation research also requires further studies to investigate the anti-inflammatory effects of [4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride A and its potential therapeutic applications in various inflammatory diseases.
Conclusion
In conclusion, [4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride A is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of [4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride A have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of [4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride A in various fields of research.

Synthesis Methods

The synthesis of [4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride A involves the reaction of 4-isopropylphenol with propargyl bromide in the presence of a base to form 4-(4-isopropylphenoxy)but-2-yne. The alkyne is then converted to the corresponding amine using methylamine in the presence of a palladium catalyst. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of [4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride A.

Scientific Research Applications

[4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride A has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and inflammation. In neuroscience, [4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride A has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In cancer research, [4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride A has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Inflammation research has also shown that [4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride A has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-methyl-4-(4-propan-2-ylphenoxy)but-2-yn-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c1-12(2)13-6-8-14(9-7-13)16-11-5-4-10-15-3;/h6-9,12,15H,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYVJILIIIWHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC#CCNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-(4-propan-2-ylphenoxy)but-2-yn-1-amine;hydrochloride

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